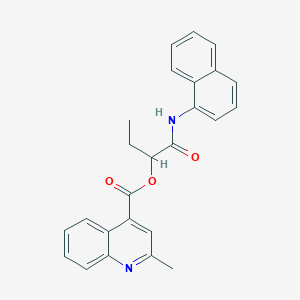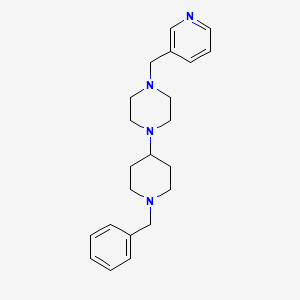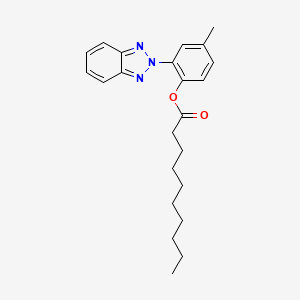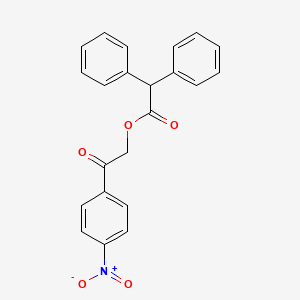
1-(Naphthalen-1-ylamino)-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features both naphthyl and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted naphthyl derivatives.
科学的研究の応用
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Naphthylamine: Shares the naphthylamine moiety but lacks the quinoline carboxylate group.
2-Methylquinoline: Contains the quinoline structure but does not have the naphthylamine component.
Quinoline N-oxide: An oxidized derivative of quinoline, differing in its oxidation state.
Uniqueness
1-[(1-NAPHTHYLAMINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is unique due to the combination of naphthyl and quinoline moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H22N2O3/c1-3-23(24(28)27-21-14-8-10-17-9-4-5-11-18(17)21)30-25(29)20-15-16(2)26-22-13-7-6-12-19(20)22/h4-15,23H,3H2,1-2H3,(H,27,28) |
InChIキー |
NDTJPTQCJISIAR-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C3=CC(=NC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-phenylethanone](/img/structure/B10887143.png)


![Biphenyl-4-yl[4-(butan-2-yl)piperazin-1-yl]methanone](/img/structure/B10887156.png)
![(2,6-Dimethoxyphenyl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10887171.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylcyclohexyl)piperazine](/img/structure/B10887183.png)


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887209.png)
![3-[3-(2,3-Dicyanophenoxy)phenoxy]phthalonitrile](/img/structure/B10887227.png)
![N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B10887229.png)
![1-(2-Adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10887234.png)
![2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10887239.png)

